molecular formula C23H24O6 B3668590 ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B3668590
M. Wt: 396.4 g/mol
InChI Key: MVAGQDUZUCJMTL-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 4-methyl group, a 7-[(4-methoxybenzyl)oxy] moiety, and an ethyl propanoate side chain at position 3. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties, which are often modulated by substituent variations . The 4-methoxybenzyloxy group at position 7 introduces steric bulk and electron-donating effects, while the ethyl propanoate chain enhances lipophilicity. This compound’s structural complexity makes it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 3-[7-[(4-methoxyphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-4-27-22(24)12-11-20-15(2)19-10-9-18(13-21(19)29-23(20)25)28-14-16-5-7-17(26-3)8-6-16/h5-10,13H,4,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAGQDUZUCJMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)OC)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.

    Introduction of the Methoxybenzyl Ether Group: The hydroxyl group at the 7-position of the chromen-2-one core can be protected by reacting it with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the methoxybenzyl ether.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

    Substitution: The methoxybenzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways. The chromen-2-one core structure allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxybenzyl ether group may enhance the compound’s binding affinity and specificity towards certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate with analogous coumarin derivatives, highlighting key structural and physicochemical differences:

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight (g/mol) XLogP3<sup>†</sup> Hydrogen Bond Acceptors Rotatable Bonds Key Features
Target Compound 4-Methoxybenzyloxy C23H24O6 396.4 ~3.8 6 9 Electron-donating methoxy; moderate lipophilicity
Ethyl 3-{7-[(2-Methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate 2-Methoxy-5-nitrobenzyloxy C23H23NO8 441.4 ~2.5 8 10 Nitro group (electron-withdrawing); increased polarity
Ethyl 3-(7-[2-(Benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl)propanoate Benzyloxycarbonylmethoxy C24H24O7 448.4 ~4.2 7 11 Bulky ester group; enhanced lipophilicity
Ethyl 3-[6-Chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate 3-(Trifluoromethyl)benzyloxy C23H20ClF3O5 500.8 ~5.1 5 8 Chloro and CF3 groups; high lipophilicity
Ethyl 3-(4-Methyl-2-oxo-7-propoxychromen-3-yl)propanoate Propoxy C18H22O5 318.4 3.1 5 8 Simple alkyl chain; lower molecular weight

<sup>†</sup>XLogP3 values estimated using PubChem’s computational tools .

Structural and Physicochemical Analysis

Substituent Effects on Lipophilicity :

  • The target compound’s 4-methoxybenzyloxy group contributes moderate lipophilicity (XLogP3 ~3.8), whereas the trifluoromethyl and chloro substituents in significantly increase hydrophobicity (XLogP3 ~5.1). Conversely, the nitro group in reduces lipophilicity due to its polar nature.
  • The benzyloxycarbonylmethoxy group in introduces steric hindrance and higher molecular weight (448.4 g/mol), making it less soluble in aqueous media compared to the target compound .

In contrast, the nitro group in withdraws electrons, increasing reactivity in nucleophilic substitution reactions . The trifluoromethyl group in is strongly electron-withdrawing, which may influence binding interactions in biological systems .

Rotational Flexibility :

  • The target compound’s 9 rotatable bonds (vs. 8 in ) suggest greater conformational flexibility, which could impact its pharmacokinetic properties .

Methodological Considerations for Similarity Assessment

PubChem’s "Similar Compounds" and "Similar Conformers" tools employ 2D/3D Tanimoto coefficients to quantify structural resemblance . For example:

  • The target compound shares a Tanimoto index >85% with due to the shared coumarin scaffold and ester side chain.
  • Lower similarity (<70%) is observed with due to the chloro and trifluoromethyl substituents, which alter shape and electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

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